molecular formula C8H6Cl2MgO2 B13449096 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF

2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF

Cat. No.: B13449096
M. Wt: 229.34 g/mol
InChI Key: ZRIGHGBBYGIMHV-UHFFFAOYSA-M
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Description

2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-methyltetrahydrofuran (2-MeTHF), is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly valuable in the pharmaceutical industry as an intermediate in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride typically involves the reaction of 2-Chloro-4,5-(methylenedioxy)benzyl chloride with magnesium in the presence of 2-methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction is usually initiated by heating the mixture to a temperature that facilitates the formation of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified and concentrated to the desired molarity, in this case, 0.25 M in 2-methyltetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions

    Nucleophilic Addition: This reaction typically involves the Grignard reagent and a carbonyl compound (e.g., aldehyde or ketone) in an anhydrous solvent, such as 2-MeTHF. The reaction is usually carried out at low temperatures to control the reactivity.

    Substitution Reactions: These reactions often involve the Grignard reagent and an alkyl halide or similar compound. The reaction conditions include an inert atmosphere and an anhydrous solvent.

Major Products

    Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.

    Substitution Reactions: The major products are typically new carbon-carbon bonds, resulting in more complex organic molecules.

Scientific Research Applications

2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules, such as peptides and nucleotides, to study their functions.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzylmagnesium chloride
  • Benzylmagnesium chloride
  • Phenylmagnesium bromide

Uniqueness

2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.

Properties

Molecular Formula

C8H6Cl2MgO2

Molecular Weight

229.34 g/mol

IUPAC Name

magnesium;5-chloro-6-methanidyl-1,3-benzodioxole;chloride

InChI

InChI=1S/C8H6ClO2.ClH.Mg/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1

InChI Key

ZRIGHGBBYGIMHV-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC2=C(C=C1Cl)OCO2.[Mg+2].[Cl-]

Origin of Product

United States

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